molecular formula C13H10ClNOS B11951860 N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide CAS No. 853348-54-6

N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide

Cat. No.: B11951860
CAS No.: 853348-54-6
M. Wt: 263.74 g/mol
InChI Key: MWVQLAJQDOPOLP-VOTSOKGWSA-N
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Description

N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide is an organic compound that belongs to the class of amides It features a 3-chlorophenyl group and a 2-thienyl group connected through a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-thiophenemethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-2-propenamide: Lacks the 2-thienyl group, which may affect its reactivity and applications.

    N-(2-Thienyl)-3-phenyl-2-propenamide: Contains a phenyl group instead of a chlorophenyl group, leading to different chemical properties.

Uniqueness

N-(3-Chlorophenyl)-3-(2-thienyl)-2-propenamide is unique due to the presence of both the 3-chlorophenyl and 2-thienyl groups, which confer specific chemical and biological properties

Properties

CAS No.

853348-54-6

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C13H10ClNOS/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-9H,(H,15,16)/b7-6+

InChI Key

MWVQLAJQDOPOLP-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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